Phenyl 4-((4-ethoxy-3-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate
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Overview
Description
Phenyl 4-((4-ethoxy-3-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a phenyl group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((4-ethoxy-3-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and the sulfonamide group. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonamide Group: This step often involves the reaction of an amine with a sulfonyl chloride under basic conditions.
Coupling Reactions: The final step involves coupling the piperidine derivative with the sulfonamide intermediate using reagents such as coupling agents or catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((4-ethoxy-3-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Phenyl 4-((4-ethoxy-3-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of Phenyl 4-((4-ethoxy-3-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The piperidine ring enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Phenyl 4-((4-methoxy-3-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate
- Phenyl 4-((4-ethoxy-3-chlorophenylsulfonamido)methyl)piperidine-1-carboxylate
Uniqueness
Phenyl 4-((4-ethoxy-3-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate is unique due to the presence of the ethoxy and fluorine substituents, which can significantly influence its chemical properties and biological activity. These substituents can enhance the compound’s lipophilicity, metabolic stability, and binding interactions with biological targets.
Properties
IUPAC Name |
phenyl 4-[[(4-ethoxy-3-fluorophenyl)sulfonylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O5S/c1-2-28-20-9-8-18(14-19(20)22)30(26,27)23-15-16-10-12-24(13-11-16)21(25)29-17-6-4-3-5-7-17/h3-9,14,16,23H,2,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQVYVWLZKZMHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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